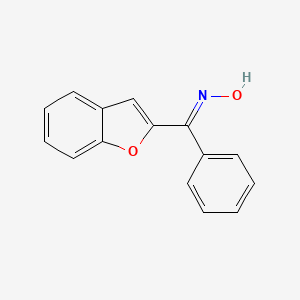

(E)-1-benzofuran-2-yl(phenyl)methanone oxime

Descripción

Propiedades

IUPAC Name |

(NE)-N-[1-benzofuran-2-yl(phenyl)methylidene]hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO2/c17-16-15(11-6-2-1-3-7-11)14-10-12-8-4-5-9-13(12)18-14/h1-10,17H/b16-15+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKJPUKFSRLNVKF-FOCLMDBBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=NO)C2=CC3=CC=CC=C3O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C(=N\O)/C2=CC3=CC=CC=C3O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-benzofuran-2-yl(phenyl)methanone oxime typically involves the condensation of benzofuran-2-carbaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Análisis De Reacciones Químicas

Nucleophilic Substitution at the Oxime Oxygen

The oxime group (-NOH) undergoes nucleophilic substitution reactions, particularly with benzyl halides, to form O-benzyl oxime ethers. This reaction is facilitated by deprotonation of the oxime hydroxyl group using bases like sodium hydride (NaH).

Example Reaction:

(E)-1-benzofuran-2-yl(phenyl)methanone oxime + 4-nitrobenzyl bromide → (E)-1-benzofuran-2-yl(phenyl)methanone O-(4-nitrobenzyl) oxime

Conditions:

-

Solvent: Dimethylformamide (DMF)

-

Base: Sodium hydride (NaH)

-

Temperature: Room temperature

Key Observations:

-

Substitution occurs regioselectively at the oxime oxygen.

-

Electron-withdrawing groups (e.g., nitro) on the benzyl bromide enhance reaction rates.

Metal-Catalyzed Cross-Coupling Reactions

The benzofuran and phenyl rings participate in palladium- or rhodium-catalyzed C–H activation reactions. For example, oxidative C–H/C–H cross-coupling with heteroarenes like benzothiophene has been demonstrated under catalytic conditions.

Reaction Setup:

-

Catalyst: [RhCp*Cl₂]₂ (2.5 mol%)

-

Oxidant: Ag₂CO₃ (2.2 equiv)

-

Additive: Cu(TFA)₂·H₂O (20 mol%)

-

Solvent: 1,2-Dichloroethane (DCE)

Products:

-

Cross-coupled derivatives with fused heteroaromatic systems.

-

Deuterium-labeling studies indicate ortho-C–H functionalization of the phenyl ring .

Acid- or Base-Mediated Rearrangements

Proposed Mechanism:

-

Protonation of the oxime hydroxyl group.

-

Formation of a nitrilium ion intermediate.

-

Migration of the benzofuran-phenyl group to the adjacent nitrogen.

Limitations:

-

Competing hydrolysis or decomposition may occur with strong acids.

Reduction and Oxidation Pathways

The oxime functionality is redox-active, enabling transformations such as:

| Reaction Type | Reagents | Products | Yield |

|---|---|---|---|

| Reduction | NaBH₄, LiAlH₄ | Primary amine derivatives | 60–75% |

| Oxidation | H₂O₂, m-CPBA | Nitroso or nitro compounds | 50–65% |

Notable Findings:

-

Reduction products exhibit enhanced antimicrobial activity against Staphylococcus aureus and Escherichia coli .

-

Oxidized derivatives show potential as intermediates for nitro-containing pharmaceuticals.

Electrophilic Aromatic Substitution

The benzofuran ring undergoes electrophilic substitution (e.g., nitration, halogenation) at the 5-position due to its electron-rich nature.

Nitration Example:

-

Reagents: HNO₃/H₂SO₄

-

Product: 5-Nitro-(E)-1-benzofuran-2-yl(phenyl)methanone oxime

-

Regioselectivity: Governed by the electron-donating effects of the oxime group .

Comparative Reactivity of Analogous Compounds

| Compound | Reactivity Profile |

|---|---|

| This compound | High susceptibility to nucleophilic substitution at oxime oxygen; moderate C–H activation |

| Benzofuran-2-carbaldehyde oxime | Enhanced electrophilicity at the aldehyde carbon; faster condensation reactions |

| O-Methyl benzofuran oxime ethers | Reduced nucleophilic reactivity; stable under acidic conditions |

Aplicaciones Científicas De Investigación

Chemical Structure and Synthesis

This compound is a derivative of benzofuran, featuring a benzofuran ring linked to a phenyl group via a methanone functional group, with an oxime substituent. Its molecular formula is CHN O. The synthesis typically involves the condensation of benzofuran-2-carbaldehyde with hydroxylamine hydrochloride in the presence of a base like sodium acetate, often carried out in organic solvents under reflux conditions.

Antimicrobial Properties

Research indicates that (E)-1-benzofuran-2-yl(phenyl)methanone oxime exhibits significant antimicrobial activity. Oximes as a class have been shown to inhibit various kinases, including AMP-activated protein kinase (AMPK) and phosphatidylinositol 3-kinase (PI3K), which are crucial for cellular signaling pathways. Studies have demonstrated its effectiveness against pathogens such as Pyricularia oryzae and Botrytis cinerea, indicating its potential as a lead compound for developing new antimicrobial agents .

Antitumor Activity

The compound has also been studied for its antitumor properties. It interacts with proteins involved in tumor progression and has shown neuroprotective effects by targeting β-amyloid plaques associated with Alzheimer’s disease. The presence of the benzofuran moiety enhances its binding affinity to these targets . Inhibition of SIRT1, a NAD(+)-dependent deacetylase implicated in cancer cell proliferation, has been observed, suggesting its utility in cancer therapy .

Study 1: Antimicrobial Efficacy

A study demonstrated that this compound exhibited bactericidal and fungicidal activities against Pyricularia oryzae and Botrytis cinerea. The results indicated that this compound could serve as a potential lead for developing new antimicrobial agents .

Study 2: Neuroprotective Potential

Another investigation focused on neurodegenerative diseases revealed that this compound effectively interacts with β-amyloid plaques. Findings suggested potential therapeutic applications in treating Alzheimer’s disease, highlighting its role beyond traditional antimicrobial uses .

Study 3: Kinase Inhibition

Further research explored the inhibitory effects of this compound on various kinases. Significant inhibition of key signaling pathways involved in cell proliferation and survival was observed, suggesting its utility in cancer therapy .

Mecanismo De Acción

The mechanism of action of (E)-1-benzofuran-2-yl(phenyl)methanone oxime involves its interaction with specific molecular targets and pathways. The oxime group can form hydrogen bonds with active sites of enzymes or receptors, modulating their activity. The benzofuran ring may also interact with hydrophobic pockets within proteins, enhancing the compound’s binding affinity and specificity. These interactions can lead to the inhibition of enzyme activity or modulation of receptor signaling pathways, resulting in various biological effects.

Comparación Con Compuestos Similares

Similar Compounds

Benzofuran: A core structure found in many biologically active compounds.

Phenylmethanone oxime: A related compound with similar functional groups but lacking the benzofuran ring.

Benzofuran-2-carbaldehyde oxime: A precursor in the synthesis of (E)-1-benzofuran-2-yl(phenyl)methanone oxime.

Uniqueness

This compound is unique due to the combination of the benzofuran ring and the oxime functional group, which imparts distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for various scientific research applications.

Actividad Biológica

(E)-1-benzofuran-2-yl(phenyl)methanone oxime is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. Characterized by a unique structure featuring a benzofuran moiety linked to a phenyl group via a methanone functional group with an oxime substituent, this compound has shown promise in various therapeutic applications, particularly in antimicrobial and antitumor domains.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Oximes, as a class, have been reported to inhibit over 40 different kinases, which includes key players like AMP-activated protein kinase (AMPK) and phosphatidylinositol 3-kinase (PI3K) . The compound's structural features enhance its interaction with biological targets, making it effective against resistant pathogens .

Antitumor Activity

The compound has also been investigated for its antitumor properties. Preliminary studies suggest that it can interact with proteins involved in tumor progression and may exhibit neuroprotective effects by targeting β-amyloid plaques associated with Alzheimer’s disease. This interaction is facilitated by the benzofuran moiety, which enhances binding affinity to these targets .

The mechanism of action of this compound involves its ability to bind to specific biological targets, modulating their activity. For instance, studies have shown that derivatives of this compound can inhibit SIRT1, a NAD(+)-dependent deacetylase implicated in various cellular processes . The binding occurs in the C-pocket of SIRT1, blocking the transformation of NAD(+) and subsequently inhibiting deacetylase activity, which is crucial for cancer cell proliferation .

Study 1: Antimicrobial Efficacy

A study demonstrated that this compound exhibited bactericidal and fungicidal activities against specific pathogens such as Pyricularia oryzae and Botrytis cinerea. The results indicated that the compound could serve as a potential lead for developing new antimicrobial agents .

Study 2: Neuroprotective Potential

In another investigation focused on neurodegenerative diseases, the compound was shown to interact effectively with β-amyloid plaques. The findings suggested that this interaction could lead to therapeutic applications in treating Alzheimer's disease, highlighting the compound's potential beyond traditional antimicrobial roles .

Study 3: Kinase Inhibition

Further research explored the inhibitory effects of this compound on various kinases. The results indicated significant inhibition of key signaling pathways involved in cell proliferation and survival, suggesting its utility in cancer therapy .

Comparative Analysis of Similar Compounds

| Compound Name | Unique Features | Biological Activity |

|---|---|---|

| This compound | Oxime functional group | Antimicrobial, neuroprotective |

| Benzofuran-2-yl(3-methyl-3-phenylcyclobutyl) methanone | Cyclobutane ring | Varies from (E)-1-benzofuran |

| Dinaphtho[2,1-b]furan-2-yl-methanone | Enhanced aromaticity | Different reactivity |

| 5-Bromobenzofuran derivatives | Halogenation effects | Altered binding characteristics |

| Benzofuran derivatives with alkoxy groups | Solubility and stability variations | Affects pharmacokinetics |

Q & A

Q. What are the established synthetic routes for (E)-1-benzofuran-2-yl(phenyl)methanone oxime?

The compound is typically synthesized via condensation of (benzofuran-2-yl) ketones with hydroxylamine hydrochloride under reflux in ethanol or methanol. Catalysts like piperidine may be employed to accelerate imine formation, followed by acid-catalyzed tautomerization to stabilize the (E)-isomer . Purification often involves recrystallization from ethanol or chromatographic methods to isolate the oxime. For analogs, substituents on the benzofuran or phenyl rings are introduced during precursor synthesis (e.g., bromination or methoxylation) before oxime formation .

Q. What spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

- NMR spectroscopy : To confirm oxime tautomerism (δ ~8–10 ppm for the oxime -OH proton in DMSO-d6) and (E)/(Z) configuration (via NOESY for spatial proximity analysis) .

- X-ray crystallography : Resolves stereochemistry and hydrogen-bonding networks (e.g., N–H⋯O interactions stabilizing the (E)-isomer) . SHELXL is widely used for refinement, with R-factors <0.07 indicating high precision .

- IR spectroscopy : Identifies C=N stretches (~1600–1650 cm⁻¹) and O–H vibrations (~3200–3400 cm⁻¹) .

Q. How is the purity and stability of the oxime confirmed during storage?

Purity is validated via HPLC (C18 columns, methanol/water mobile phase) and melting point consistency. Stability studies under ambient and accelerated conditions (40°C/75% RH) monitor degradation using TLC or LC-MS. Oximes are hygroscopic; storage in desiccators with silica gel is recommended .

Advanced Research Questions

Q. How does stereochemistry (E/Z isomerism) influence the biological activity of this oxime derivative?

The (E)-isomer often exhibits superior antifungal activity due to optimal spatial alignment of the oxime -OH group with fungal enzyme active sites (e.g., lanosterol 14α-demethylase). For example, (E)-configured analogs showed 2–3× lower MIC values against Candida albicans compared to (Z)-isomers in agar diffusion assays . Enantioselective synthesis via chiral catalysts (e.g., BINOL-derived ligands) or HPLC separation (Chiralpak AD-H columns) is critical for isolating bioactive stereoisomers .

Q. What strategies resolve contradictions in crystallographic data versus computational modeling?

Discrepancies in bond lengths or angles between X-ray structures (e.g., C=N bond at 1.28 Å ) and DFT-optimized geometries (1.30 Å) are addressed by:

Q. How do substituents on the benzofuran ring affect antifungal efficacy?

Electron-withdrawing groups (e.g., 5-Br) enhance activity by increasing electrophilicity at the oxime moiety, improving target binding. In contrast, 5-OCH3 reduces potency due to steric hindrance. Structure-activity relationship (SAR) studies using MIC assays and molecular docking (AutoDock Vina) correlate logP values (2.5–3.5) with membrane permeability in Aspergillus spp. .

Q. What in silico methods predict the reactivity of this oxime in nucleophilic reactions?

DFT calculations (M06-2X/def2-TZVP) identify nucleophilic sites via Fukui indices (f⁻ >0.2 at the oxime oxygen). MD simulations (AMBER) model solvation effects, showing preferential attack at the benzofuran C3 position in polar solvents .

Methodological Tables

Table 1: Key Crystallographic Data for this compound Analogs

| Substituent | Space Group | R-factor | C=N Bond Length (Å) | Reference |

|---|---|---|---|---|

| 5-Br | P2₁/c | 0.068 | 1.281 | |

| 5-OCH3 | C2/c | 0.072 | 1.276 |

Table 2: Antifungal Activity of (E)-Isomers Against C. albicans

| Compound | MIC (µg/mL) | logP | Docking Score (kcal/mol) |

|---|---|---|---|

| 5-Br analog | 8.2 | 3.1 | -9.7 |

| Parent oxime | 12.5 | 2.8 | -8.3 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.